

Unveiling the Solid-State Architecture of 2-Methylbenzamideoxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl benzamideoxime*

Cat. No.: B2979771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methylbenzamideoxime, a molecule of interest in medicinal chemistry and materials science. Although the specific crystal structure of 2-Methylbenzamideoxime is not publicly available, this guide utilizes the closely related and structurally analogous compound, Benzamideoxime, to provide a detailed understanding of the anticipated solid-state conformation, intermolecular interactions, and the experimental methodologies required for its characterization. The structural data and protocols presented herein serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Core Crystallographic Data

The crystallographic parameters for Benzamideoxime, determined by single-crystal X-ray diffraction, offer valuable insights into the expected structural features of 2-Methylbenzamideoxime. The presence of a methyl group in the ortho position of the phenyl ring in 2-Methylbenzamideoxime may induce slight variations in bond angles and intermolecular packing, but the fundamental structural motifs are expected to be conserved.

Table 1: Crystallographic Data and Structure Refinement for Benzamideoxime[1][2]

Parameter	Value
Empirical Formula	C ₇ H ₈ N ₂ O
Formula Weight	136.15
Temperature	273(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	12.579(2) Å
b	5.053(1) Å
c	10.908(2) Å
α	90°
β	90.380(7)°
γ	90°
Volume	693.3(2) Å ³
Z	4
Calculated Density	1.304 Mg/m ³
Absorption Coefficient	0.092 mm ⁻¹
F(000)	288
Data Collection	
Diffractometer	Bruker SMART CCD area detector
Reflections Collected	4489
Independent Reflections	1216 [R(int) = 0.028]
Refinement	

Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	1216 / 0 / 92
Goodness-of-fit on F ²	1.045
Final R indices [I>2σ(I)]	R ₁ = 0.0503, wR ₂ = 0.1293
R indices (all data)	R ₁ = 0.0661, wR ₂ = 0.1451

Table 2: Selected Bond Lengths (Å) for Benzamideoxime[1][2]

Bond	Length (Å)
C(1)-C(7)	1.481(3)
C(7)-N(1)	1.350(2)
C(7)-N(2)	1.292(2)
N(2)-O(1)	1.430(2)

Table 3: Selected Bond Angles (°) for Benzamideoxime[1][2]

Angle	Degree (°)
N(2)-C(7)-N(1)	118.9(2)
N(2)-C(7)-C(1)	122.9(2)
N(1)-C(7)-C(1)	118.2(2)
C(7)-N(2)-O(1)	111.4(2)

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of benzamide oximes. These protocols are representative and can be adapted for the specific synthesis and characterization of 2-Methylbenzamideoxime.

Synthesis of Benzamide Oxime

A common and effective method for the synthesis of benzamide oximes involves the reaction of the corresponding benzonitrile with hydroxylamine hydrochloride.

Materials:

- Benzonitrile (or 2-Methylbenzonitrile)
- Hydroxylamine hydrochloride
- Potassium carbonate
- Ethanol
- Water

Procedure:

- A mixture of benzonitrile (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and potassium carbonate (1 equivalent) is prepared.[1]
- The reactants are dissolved in a mixture of ethanol and water.[1]
- The reaction mixture is refluxed for approximately 12 hours.[1]
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzamide oxime.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for obtaining suitable crystals of organic compounds.

Procedure:

- The purified benzamide oxime is dissolved in a minimal amount of a suitable solvent, such as ethanol, at room temperature to create a saturated or near-saturated solution.[\[1\]](#)
- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
- The vial is left undisturbed in a vibration-free environment at a constant temperature.
- Single crystals of suitable size and quality for X-ray diffraction are typically formed over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

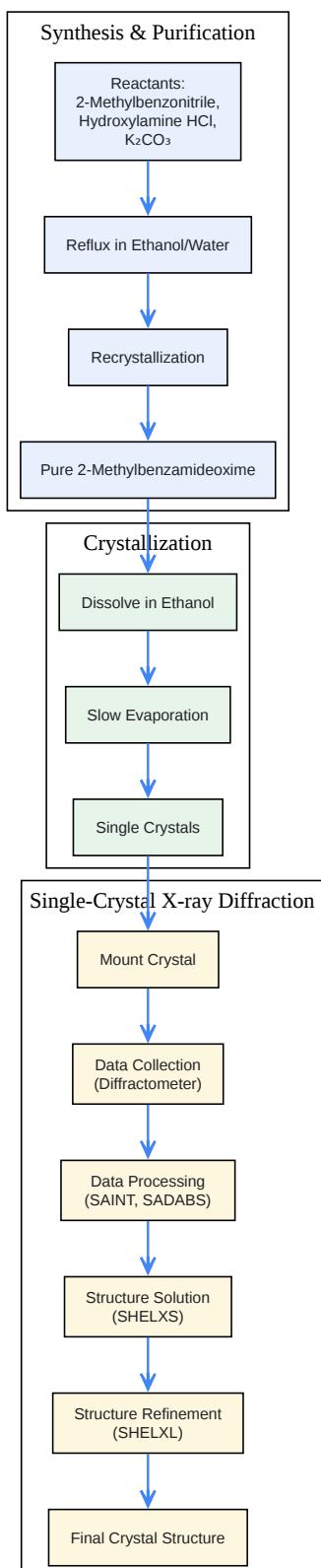
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

- A single-crystal X-ray diffractometer equipped with a CCD area detector (e.g., Bruker SMART CCD) is utilized.[\[1\]](#)[\[2\]](#)
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used as the X-ray source.[\[1\]](#)[\[2\]](#)

Data Collection and Processing:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is maintained at a constant temperature, typically 273 K, during data collection.[\[1\]](#)[\[2\]](#)
- Data is collected using a series of ω and φ scans.[\[1\]](#)[\[2\]](#)
- The collected diffraction data is processed using software such as SAINT for cell refinement and data reduction.[\[2\]](#)


- An absorption correction is applied to the data using a program like SADABS.[1][2]

Structure Solution and Refinement:

- The crystal structure is solved by direct methods using software like SHELXS97.[2]
- The structure is then refined by full-matrix least-squares on F^2 using a program such as SHELXL97.[2]
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated by examining the crystallographic R-factors, the goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of a benzamide oxime, from synthesis to the final structural analysis.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for crystal structure determination.

This comprehensive guide provides researchers with the necessary data and protocols to investigate the crystal structure of 2-Methylbenzamideoxime. The use of Benzamideoxime as a structural analogue offers a solid foundation for understanding the crystallographic properties of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-Methylbenzamideoxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2979771#crystal-structure-of-2-methylbenzamideoxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com